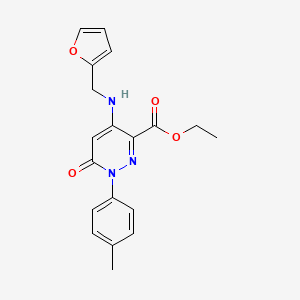

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, a furan-2-ylmethylamino group at position 4, and an ethoxycarbonyl moiety at position 2.

Properties

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-3-25-19(24)18-16(20-12-15-5-4-10-26-15)11-17(23)22(21-18)14-8-6-13(2)7-9-14/h4-11,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZONAMSWDTVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-ylmethylamine with a suitable pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize the output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s furan-2-ylmethylamino group distinguishes it from analogs with alternative substituents at position 4:

- Trifluoromethyl (CF₃): Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477854-72-1) exhibits enhanced electron-withdrawing properties, which may reduce nucleophilicity compared to the furan-derived amino group .

- Methoxy (OCH₃) : Ethyl 4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate introduces hydrogen-bond acceptors but lacks the aromatic π-system of the furan group .

Aromatic Ring Modifications at Position 1

The p-tolyl group in the target compound contrasts with:

Physicochemical Properties

| Compound (Substituents) | Melting Point (°C) | Yield (%) | Notable Features |

|---|---|---|---|

| Target (furan-2-ylmethylamino, p-tolyl) | Not reported | Not reported | Furan enhances π-π stacking potential |

| 12d (4-hydroxyphenyl, cyano) | 220–223 | 95 | High polarity due to hydroxyl group |

| 12g (4-nitrophenyl, cyano) | Not reported | 40 | Electron-withdrawing nitro group |

| 22 (4-(trifluoromethyl)phenyl, cyano) | Not reported | Not reported | High lipophilicity |

Data sourced from .

Biological Activity

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by the following structural formula:

- Molecular Formula : C17H18N4O4

- Molecular Weight : 342.35 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

In Vitro Studies

-

Antibacterial Activity : this compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics like ciprofloxacin .

Bacteria Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 15 32 Escherichia coli 12 64 Bacillus subtilis 18 16 Pseudomonas aeruginosa 10 128 -

Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger.

These results indicate that the compound may be effective in treating fungal infections as well .

Fungi Inhibition Zone (mm) MIC (µg/mL) Candida albicans 14 40 Aspergillus niger 13 50

Anti-inflammatory Activity

Research has suggested that this compound exhibits anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Murine Model

In vivo studies using a murine model showed a significant decrease in inflammatory markers after treatment with the compound:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 8 |

| Compound-treated | 75 ± 5 | 60 ± 5 |

This suggests its potential utility in conditions characterized by inflammation .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation.

Cell Line Studies

In vitro studies on various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 25 |

These results highlight its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.